2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Description
2-[2-(4-tert-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-tert-butylphenyl ketone group. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The tert-butyl group in this compound introduces steric bulk, which may influence solubility, crystallinity, and intermolecular interactions compared to other substituents .
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO2S/c1-15(2,3)11-6-4-10(5-7-11)12(17)8-14-16-13(18)9-19-14/h4-8H,9H2,1-3H3,(H,16,18) |
InChI Key |
UHLNJOPKVUCCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where nucleophiles replace the oxoethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives, depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives as antifungal agents. Specifically, compounds similar to 2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one have shown promising results against various strains of phytopathogenic fungi. For instance, a study reported the synthesis of thiazolidinone derivatives that exhibited significant fungicidal activity with effective concentrations (EC50) below 1 µg/mL against pathogens such as Alternaria solani and Phoma lingam .
Anticancer Properties
Thiazolidin-4-one derivatives are also being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. For example, derivatives have been tested against glioblastoma cells and shown to possess significant cytotoxic effects . The compound Efatutazone , a thiazolidinone derivative, has been recognized for its effectiveness in treating metastatic colorectal cancer .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substituent at the 2-position of the thiazolidinone ring significantly impacts physicochemical properties. Below is a comparative analysis with key analogs:
Key Observations:
- Steric Effects: The tert-butyl group in the target compound likely increases melting point and reduces solubility compared to smaller substituents like methoxy or hydroxyl groups.
- Polarity: Morpholine-containing analogs exhibit higher polarity, improving aqueous solubility, whereas hydrophobic substituents (e.g., tert-butyl) favor lipid membrane penetration .
- Crystallinity: Bulky groups (e.g., tert-butyl) may enhance crystal packing efficiency, as seen in analogs with trifluoromethyl or nitro groups .
Structural Characterization
- X-ray Crystallography: Used to confirm the planar thiazolidinone ring and substituent orientation in analogs like 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one .
- Spectroscopy: NMR: Methine protons in the thiazolidinone core resonate at δ 5.83 ppm in morpholine derivatives . IR: Carbonyl stretches (C=O) appear at 1700–1750 cm⁻¹, with shifts depending on substituent electronic effects .
Biological Activity
The compound 2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, particularly in the fields of diabetes management, antimicrobial activity, and anticancer research. This article examines the biological activity of this specific compound, focusing on its pharmacological properties and potential applications based on recent studies.
Chemical Structure and Properties
The structure of this compound includes a thiazolidine ring which is crucial for its biological activity. The presence of the 4-tert-butylphenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antidiabetic Activity
Thiazolidinediones, including derivatives like this compound, have been extensively studied for their antidiabetic properties. They function primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose metabolism and insulin sensitivity.
Recent studies show that compounds with similar structures exhibit significant reductions in blood glucose levels in diabetic models. For instance, a study indicated that certain thiazolidinedione derivatives demonstrated comparable efficacy to standard antidiabetic drugs such as pioglitazone and rosiglitazone .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have also been documented. Research indicates that compounds within this class can exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
A comparative study highlighted that certain thiazolidinone derivatives demonstrated antibacterial activity superior to traditional antibiotics like norfloxacin and chloramphenicol .
Anticancer Potential
Thiazolidinones have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. The presence of different substituents can enhance or diminish their efficacy:
| Substituent Type | Effect on Activity |
|---|---|
| Alkyl groups | Increased lipophilicity and potential bioavailability |
| Aromatic rings | Enhanced interaction with biological targets |
| Electron-withdrawing groups | Improved potency against specific enzymes |
This relationship underscores the importance of chemical modifications in optimizing the therapeutic potential of thiazolidinone derivatives .
Case Studies
- Antidiabetic Efficacy : In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in fasting blood glucose levels compared to untreated controls. The effect was comparable to that observed with pioglitazone .
- Antimicrobial Assessment : A series of synthesized thiazolidinone derivatives were tested against E. coli and Bacillus subtilis, where this compound exhibited notable antibacterial activity with minimum inhibitory concentrations lower than those of standard antibiotics .
Q & A
Q. What are the established synthetic routes for 2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a condensation reaction between 4-tert-butylphenylglyoxal derivatives and 1,3-thiazolidin-4-one precursors. For example:
Step 1 : Prepare the 4-tert-butylphenylglyoxal intermediate via oxidation of 4-tert-butylacetophenone using SeO₂ or IBX (iodoxybenzoic acid) .
Step 2 : React the glyoxal with a thiazolidinone scaffold (e.g., 1,3-thiazolidin-4-one) under basic conditions (e.g., K₂CO₃ or Et₃N) in anhydrous THF or DMF at 60–80°C for 6–12 hours .
- Optimization Tips :
- Increase yield by using molecular sieves to absorb water and shift equilibrium.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
- Purify via column chromatography (SiO₂, gradient elution) or recrystallization (ethanol/water) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm, singlet for 9H) and the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for olefinic protons) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C=S (thiazolidinone ring at ~1250 cm⁻¹) .
- X-ray Crystallography : Single crystals are grown via slow evaporation (solvent: DCM/hexane). The triclinic crystal system (space group P1) with unit cell parameters (e.g., a = 7.13 Å, b = 8.15 Å, c = 16.67 Å) confirms planar geometry of the thiazolidinone ring and steric effects of the tert-butyl group .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- In vitro assays : Test for enzyme inhibition (e.g., cyclooxygenase-2 or kinases) at concentrations of 1–100 µM using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations (Note: BenchChem data excluded per guidelines).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO/LUMO energies and charge distribution on the α,β-unsaturated ketone (electrophilic site) .
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonds between the thiazolidinone S=O and Arg120/His90 residues .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolic Stability : Assess compound degradation via HPLC-MS in liver microsomes (human vs. rodent). Adjust incubation time (30–120 min) and cofactor (NADPH) concentration .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C. Use HPLC-PDA to monitor degradation products (e.g., hydrolysis of the α,β-unsaturated ketone) .
- Light Sensitivity : Store solutions in amber vials and test under UV light (254 nm) for photodegradation .
Q. How to design enantioselective synthesis routes for chiral analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
